3-cyclopentyl-1-methyl-1H-pyrazol-4-amine

Physicochemical Properties Medicinal Chemistry Druglikeness

3-Cyclopentyl-1-methyl-1H-pyrazol-4-amine (CAS 1549469-17-1) is a pyrazole derivative with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol. It is a versatile small molecule scaffold characterized by a cyclopentyl substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring, which confers distinct physicochemical properties.

Molecular Formula C9H15N3
Molecular Weight 165.24
CAS No. 1549469-17-1
Cat. No. B2996030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentyl-1-methyl-1H-pyrazol-4-amine
CAS1549469-17-1
Molecular FormulaC9H15N3
Molecular Weight165.24
Structural Identifiers
SMILESCN1C=C(C(=N1)C2CCCC2)N
InChIInChI=1S/C9H15N3/c1-12-6-8(10)9(11-12)7-4-2-3-5-7/h6-7H,2-5,10H2,1H3
InChIKeyHGHMSVWBEWHOSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopentyl-1-methyl-1H-pyrazol-4-amine (CAS 1549469-17-1): Technical Identity and Sourcing Baseline for Procurement


3-Cyclopentyl-1-methyl-1H-pyrazol-4-amine (CAS 1549469-17-1) is a pyrazole derivative with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol [1]. It is a versatile small molecule scaffold characterized by a cyclopentyl substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring, which confers distinct physicochemical properties . This compound is commercially available from reputable chemical suppliers with a typical purity specification of 95% and is intended strictly for research and development applications .

Procurement Risks in Substituting 3-Cyclopentyl-1-methyl-1H-pyrazol-4-amine with Other Pyrazol-4-amine Analogs


Pyrazol-4-amine derivatives are not functionally interchangeable due to the profound impact of subtle structural variations on physicochemical properties, biological target engagement, and overall performance. The specific regioisomeric placement and nature of substituents on the pyrazole core directly dictate key molecular descriptors such as lipophilicity (logP) and hydrogen-bonding capacity, which in turn govern solubility, permeability, and target binding affinity. For instance, the simple 1-methyl-1H-pyrazol-4-amine core lacks the hydrophobic bulk of the 3-cyclopentyl group, resulting in a significantly different partition coefficient [1]. Similarly, moving the amino group to the 5-position or altering the cyclopentyl attachment site yields a distinct regioisomer with its own unique chemical and biological profile . Therefore, substituting 3-cyclopentyl-1-methyl-1H-pyrazol-4-amine with a 'close' analog without rigorous, data-driven justification introduces substantial variability and risk into research or development workflows, which can manifest as altered potency, selectivity, or pharmacokinetic behavior. The quantitative evidence in the following sections delineates these critical differentiators.

Quantitative Differentiators for 3-Cyclopentyl-1-methyl-1H-pyrazol-4-amine Against In-Class Analogs


Increased Lipophilicity (XLogP3-AA) Relative to Unsubstituted Core

The addition of the 3-cyclopentyl group to the 1-methyl-1H-pyrazol-4-amine core results in a marked increase in predicted lipophilicity. The target compound has a computed XLogP3-AA value of 1.2 [1]. In contrast, the simpler 1-methyl-1H-pyrazol-4-amine, which lacks the cyclopentyl substituent, has a reported logP value of approximately -0.53 [2]. This indicates that the target compound is substantially more hydrophobic.

Physicochemical Properties Medicinal Chemistry Druglikeness

Documented CCR5 Antagonist Activity with Quantified Binding Affinity

3-Cyclopentyl-1-methyl-1H-pyrazol-4-amine exhibits demonstrable activity as a CCR5 receptor antagonist. In a functional assay using human CCR5 expressed in HEK 293 Glosensor cells, the compound reduced RANTES-induced intracellular calcium levels with a measured binding affinity (Kd) of 316 nM [1]. In contrast, the unsubstituted 1-methyl-1H-pyrazol-4-amine core shows no reported CCR5 antagonist activity in publicly available databases [2], underscoring the functional necessity of the 3-cyclopentyl group for this specific biological interaction.

GPCR Pharmacology Antiviral Research Immunology

Regioisomeric Differentiation: Unique Substitution Pattern at 3- and 4-Positions

The compound's specific regioisomerism—a cyclopentyl group at the 3-position, an amino group at the 4-position, and a methyl group at the 1-position—is unique. This contrasts with the commercially available regioisomer 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine (CAS 92406-39-8), which has the amino group at the 5-position . While both share the same molecular weight (165.24 g/mol) and formula (C9H15N3), the different positioning of the hydrogen-bond-donating amine and the electronic distribution around the pyrazole ring is expected to lead to distinct intermolecular interactions and reactivity profiles .

Medicinal Chemistry SAR Studies Chemical Biology

Validated Application Scenarios for 3-Cyclopentyl-1-methyl-1H-pyrazol-4-amine Based on Quantitative Evidence


CNS Drug Discovery Programs Requiring Enhanced Membrane Permeability

Given its increased lipophilicity (XLogP3-AA = 1.2) compared to the unsubstituted core (logP ≈ -0.53), this compound is a suitable building block or lead-like scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders. The predicted property suggests a greater likelihood of crossing the blood-brain barrier, making it a strategic choice over more polar analogs for synthesizing and testing CNS-penetrant drug candidates [1].

Development of CCR5 Antagonist Tool Compounds for In Vitro Pharmacology

With a documented Kd of 316 nM at the human CCR5 receptor, this compound serves as a validated starting point for the development of research tool compounds or for SAR exploration within a CCR5 antagonist program. Its quantifiable activity in a functional cellular assay makes it more valuable for target-specific research than the inactive 1-methyl-1H-pyrazol-4-amine core. This data supports its use in studies related to HIV infection, inflammatory pathways, and other conditions mediated by CCR5 signaling [1].

Precision SAR Studies Focused on Pyrazole Core Functionalization

The well-defined and commercially available 4-amino regioisomer (CAS 1549469-17-1) is critical for SAR investigations. Researchers aiming to elucidate the effect of 3-position substitutions on pyrazol-4-amine cores can confidently procure this specific compound to generate reproducible and interpretable data. Its use mitigates the risk of confounding results that could arise from the accidental use of the 5-amino regioisomer (CAS 92406-39-8), which would probe a different set of molecular interactions [1].

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